molecular formula C27H20N2O10 B010150 Dethiosecoemestrin CAS No. 104799-51-1

Dethiosecoemestrin

Cat. No. B010150
M. Wt: 532.5 g/mol
InChI Key: APGIPIWYVRPJKL-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dethiosecoemestrin is a natural product that has been isolated from the marine sponge, Lendenfeldia chondrodes. It belongs to the family of polyketides and has a unique structure that makes it an interesting molecule for scientific research.

Scientific Research Applications

Isolation and Structural Analysis

  • Studies on fungal products: Dethiosecoemestrin, a metabolite related to emestrin, was isolated from Emericella striata. Its structure was established based on chemical and spectroscopic evidence. It was noted for its biogenetic derivation from emestrin and its degradation into violaceic acid. The antimicrobial activity of dethiosecoemestrin was also examined (Seya, Nozawa, Udagawa, Nakajima, & Kawai, 1986).

Metabolism and Biochemical Dynamics

  • Modulation of metabolic detoxification pathways: Research has indicated the significance of foods and nutrients in supporting and modulating detoxification functions in the human body. This includes the study of phase I and phase II detoxification enzymes, Nrf2 signaling, and metallothionein, relevant to understanding the metabolism of compounds like dethiosecoemestrin (Hodges & Minich, 2015).

Enzyme-related Studies

  • Catalytic application of selenium and tellurium compounds: This review discusses the design and synthesis of organoselenides and tellurides that mimic the activity of the glutathione peroxidase enzyme, vital in the detoxification system that deals with harmful peroxides. These studies are relevant to understanding the enzyme-based detoxification of compounds such as dethiosecoemestrin (Alberto, Nascimento, & Braga, 2011).

Microorganism-based Detoxification

  • Biodegradation and biotransformation of explosives: This research focuses on the metabolism of toxic compounds by microorganisms and plants, with an emphasis on identifying and characterizing plant genes involved in detoxification. Insights from such studies are crucial for understanding how microorganisms might interact with or detoxify compounds like dethiosecoemestrin (Rylott, Lorenz, & Bruce, 2011).

Computational Approaches

  • Computational enzymology and organophosphorus degrading enzymes: This review highlights computational methodologies applied to enzyme-based detoxification of organophosphorus compounds, offering insights that could be applicable to the study of dethiosecoemestrin (Ramalho et al., 2016).

properties

CAS RN

104799-51-1

Product Name

Dethiosecoemestrin

Molecular Formula

C27H20N2O10

Molecular Weight

532.5 g/mol

IUPAC Name

[(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate

InChI

InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1

InChI Key

APGIPIWYVRPJKL-REWPJTCUSA-N

Isomeric SMILES

CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O

SMILES

CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O

Canonical SMILES

CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O

Other CAS RN

104799-51-1

synonyms

dethiosecoemestrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dethiosecoemestrin
Reactant of Route 2
Dethiosecoemestrin
Reactant of Route 3
Reactant of Route 3
Dethiosecoemestrin
Reactant of Route 4
Reactant of Route 4
Dethiosecoemestrin
Reactant of Route 5
Reactant of Route 5
Dethiosecoemestrin
Reactant of Route 6
Reactant of Route 6
Dethiosecoemestrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.